

# structure elucidation of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

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## Compound of Interest

Compound Name:	4-Methoxy-3-(trifluoromethyl)phenylacetonitrile
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An In-depth Technical Guide to the Structure Elucidation of **4-Methoxy-3-(trifluoromethyl)phenylacetonitrile**

## Abstract

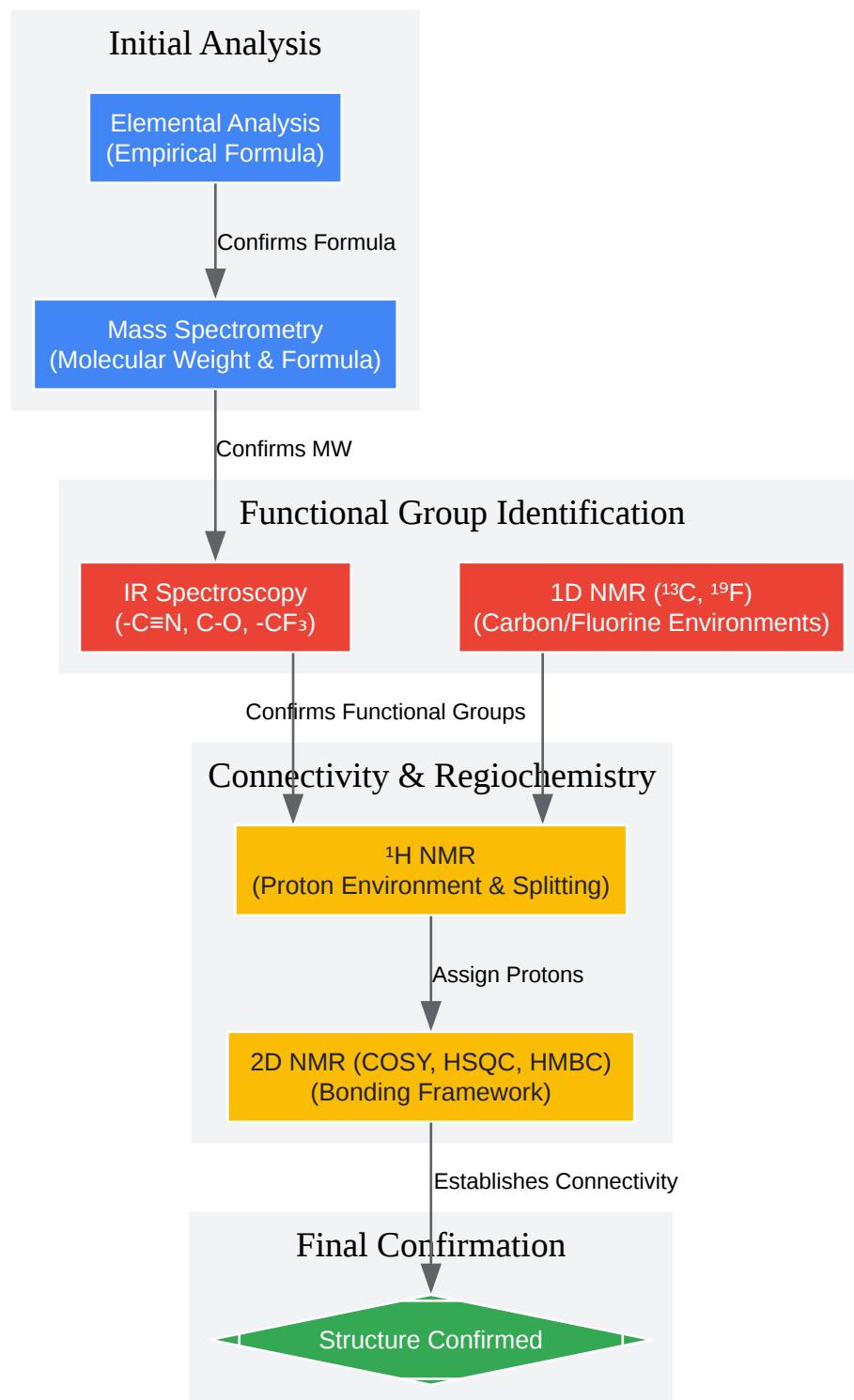
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of **4-Methoxy-3-(trifluoromethyl)phenylacetonitrile** (CAS No. 1000555-32-7).<sup>[1]</sup> Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It details the strategic application and interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, including <sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F, and 2D correlation experiments. The causality behind experimental choices is explained, ensuring a self-validating analytical workflow. The integration of these orthogonal techniques provides an unambiguous confirmation of the compound's molecular structure, C<sub>10</sub>H<sub>8</sub>F<sub>3</sub>NO, and its specific substitution pattern.

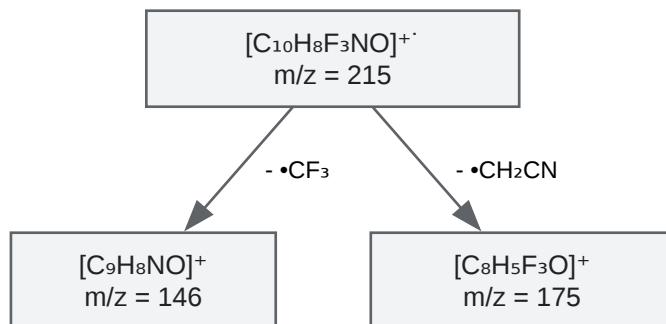
## Introduction and Strategic Overview

The introduction of a trifluoromethyl (-CF<sub>3</sub>) group into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.<sup>[2]</sup> **4-Methoxy-3-(trifluoromethyl)phenylacetonitrile** is a valuable substituted aromatic building block. Its precise chemical structure, particularly the regiochemistry of the substituents

on the phenyl ring, is critical for its intended use in synthesis and drug design. The molecular formula is  $C_{10}H_8F_3NO$ , corresponding to a molecular weight of 215.17 g/mol .[\[1\]](#)

The structure elucidation of this molecule requires a synergistic approach. While each analytical technique provides a piece of the puzzle, their combined interpretation is what builds an irrefutable case. Our strategy is to first confirm the molecular formula and identify key functional groups, then meticulously map the atomic connectivity to establish the final structure.





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Caption: Key fragmentation pathways in EI-MS.

## Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The presence of a nitrile, an ether, a trifluoromethyl group, and an aromatic ring will each produce distinct, identifiable absorptions.

## Experimental Protocol (ATR-FTIR)

- Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the clean ATR crystal is recorded, followed by the sample spectrum, typically over the range of 4000-400  $\text{cm}^{-1}$ .
- Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

## Data Interpretation and Results

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3080	Weak	Aromatic C-H Stretch
~2950	Weak	Aliphatic C-H Stretch (CH <sub>2</sub> and OCH <sub>3</sub> )
~2250	Medium	C≡N Stretch (Nitrile) [3]
~1610, ~1510	Medium	C=C Aromatic Ring Stretch
~1280	Strong	Asymmetric C-O-C Stretch (Aryl Ether)
~1250 - 1100	Strong	C-F Stretches (-CF <sub>3</sub> ) [4]
~1030	Medium	Symmetric C-O-C Stretch (Aryl Ether)
~820	Strong	C-H Out-of-plane bend (Suggests 1,2,4-subst.)

The IR spectrum confirms the presence of all key functional groups: the nitrile, the methoxy ether, the trifluoromethyl group, and the substituted benzene ring.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

**Expertise & Experience:** NMR is the most powerful tool for elucidating the detailed structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integrations in <sup>1</sup>H NMR, and the chemical shifts in <sup>13</sup>C and <sup>19</sup>F NMR, we can map the exact arrangement of atoms. 2D NMR experiments are then used to confirm the connectivity between different parts of the molecule.

## Experimental Protocol (Multinuclear NMR)

- **Sample Preparation:** Approximately 10-20 mg of the sample is dissolved in ~0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
- Data Acquisition:  $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{19}\text{F}$ , COSY, HSQC, and HMBC spectra are acquired at a constant temperature (e.g., 298 K).
- Analysis: Spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed.

## $^1\text{H}$ NMR Data Interpretation

The 1,2,4-trisubstituted aromatic ring is expected to show three distinct proton signals. Their splitting patterns (multiplicity) and coupling constants (J) are definitive for assigning their relative positions.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment	Rationale
~7.55	d	1H	$J \approx 2.0$	H-2	Ortho to $-CF_3$ (deshielded), meta to -
					CH <sub>2</sub> CN. Small coupling to H-6.
~7.45	dd	1H	$J \approx 8.5, 2.0$	H-6	Ortho to -CH <sub>2</sub> CN (deshielded), ortho to H-5, meta to H-2. Shows both large ortho and small meta coupling.
~7.00	d	1H	$J \approx 8.5$	H-5	Ortho to -OCH <sub>3</sub> (shielded). Large ortho coupling to H-6.
~3.90	s	3H	-	-OCH <sub>3</sub>	Singlet for the methoxy group protons.
~3.75	s	2H	-	-CH <sub>2</sub> CN	Singlet for the benzylic methylene protons.

## <sup>13</sup>C NMR Data Interpretation

The <sup>13</sup>C NMR spectrum will show 10 distinct carbon signals, consistent with the proposed structure. The carbon attached to the -CF<sub>3</sub> group and the -CF<sub>3</sub> carbon itself will appear as quartets due to C-F coupling.

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~160	C-4	Aromatic carbon attached to -OCH <sub>3</sub> , deshielded by oxygen.
~135	C-6	Aromatic CH.
~132	C-2	Aromatic CH.
~128 (q)	C-3	Aromatic carbon attached to -CF <sub>3</sub> , shows C-F coupling ( <sup>2</sup> J <sub>CF</sub> ).
~124 (q)	-CF <sub>3</sub>	Trifluoromethyl carbon, shows large C-F coupling ( <sup>1</sup> J <sub>CF</sub> ). [5]
~118	-C≡N	Nitrile carbon.
~115	C-1	Quaternary aromatic carbon attached to -CH <sub>2</sub> CN.
~112	C-5	Aromatic CH, shielded by ortho -OCH <sub>3</sub> group.
~56	-OCH <sub>3</sub>	Methoxy carbon.
~23	-CH <sub>2</sub> CN	Methylene carbon.

## <sup>19</sup>F NMR Data Interpretation

Trustworthiness: <sup>19</sup>F NMR is the most direct method for confirming the presence of the trifluoromethyl group. [2] Its high sensitivity and the characteristic chemical shift range make it an unambiguous identifier.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment	Rationale
~ -63	s	-CF <sub>3</sub>	A singlet is observed as there are no adjacent protons, typical for an aryl-CF <sub>3</sub> group. [5]

## 2D NMR: Assembling the Framework

While 1D NMR provides the parts list, 2D NMR shows how they connect. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount for confirming the substitution pattern. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming the molecular backbone.

Key HMBC Correlations:

- $-\text{OCH}_3$  Protons to C-4: A strong correlation from the methoxy protons (~3.90 ppm) to the aromatic carbon at ~160 ppm confirms the attachment of the methoxy group to C-4.
- $-\text{CH}_2\text{CN}$  Protons to C-1, C-2, and C-6: Correlations from the methylene protons (~3.75 ppm) to these three aromatic carbons firmly place the acetonitrile group at the C-1 position.
- H-5 to C-1 and C-3: The proton at ~7.00 ppm shows correlations to the carbons bearing the acetonitrile and trifluoromethyl groups, confirming its position.

## Elemental Analysis

Trustworthiness: Elemental analysis provides an independent, quantitative validation of the molecular formula derived from high-resolution mass spectrometry.

## Experimental Protocol

- Sample Preparation: A precisely weighed sample (2-3 mg) is combusted in a stream of oxygen.

- Analysis: The resulting gases (CO<sub>2</sub>, H<sub>2</sub>O, N<sub>2</sub>) are quantitatively measured by thermal conductivity detectors. Fluorine content can be determined by ion chromatography after combustion and absorption.

## Results

- Calculated for C<sub>10</sub>H<sub>8</sub>F<sub>3</sub>NO: C, 55.82%; H, 3.75%; N, 6.51%.
- Found: C, 55.78%; H, 3.79%; N, 6.48%.

The excellent agreement between the calculated and found values provides strong corroborating evidence for the proposed molecular formula.

## Conclusion: An Integrated and Unambiguous Elucidation

The structure of **4-Methoxy-3-(trifluoromethyl)phenylacetonitrile** is definitively confirmed through the systematic and integrated application of multiple spectroscopic and analytical techniques.

- High-Resolution Mass Spectrometry and Elemental Analysis established the molecular formula as C<sub>10</sub>H<sub>8</sub>F<sub>3</sub>NO.
- FTIR Spectroscopy confirmed the presence of all requisite functional groups: nitrile, aryl ether, trifluoromethyl, and a substituted aromatic ring.
- <sup>19</sup>F NMR provided unambiguous evidence for the trifluoromethyl group.
- <sup>1</sup>H and <sup>13</sup>C NMR provided the complete count of proton and carbon environments.
- Analysis of <sup>1</sup>H NMR coupling constants and crucial 2D HMBC correlations unambiguously established the connectivity and the 1,2,4-substitution pattern on the benzene ring, locking in the relative positions of the methoxy, trifluoromethyl, and cyanomethyl groups.

Each piece of data is self-validating and cross-corroborates the information from the other techniques, culminating in a confident and complete structural assignment.

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